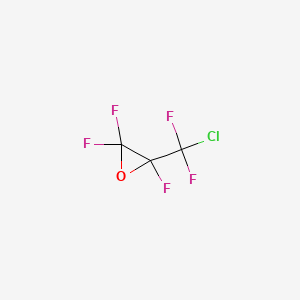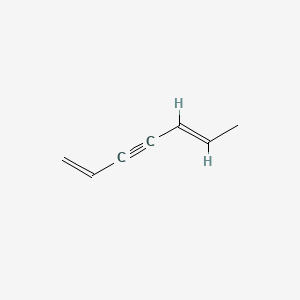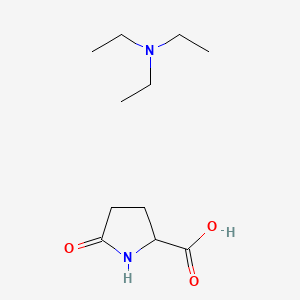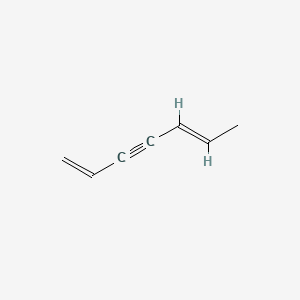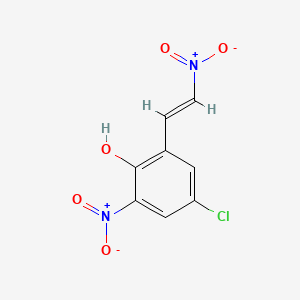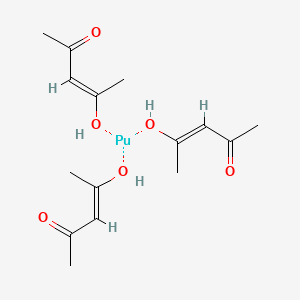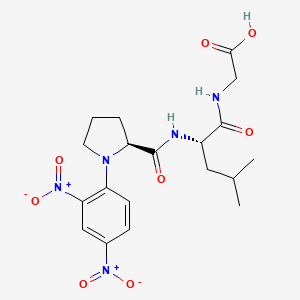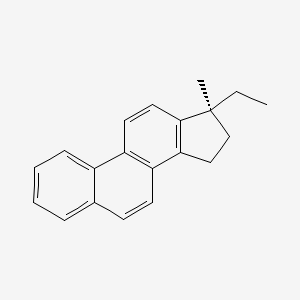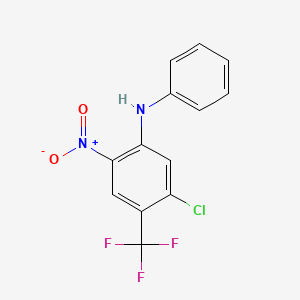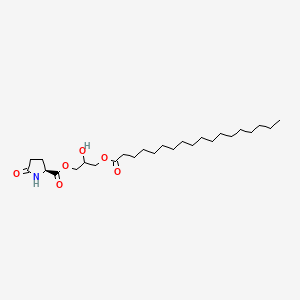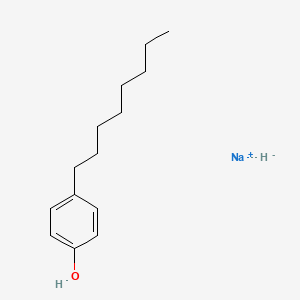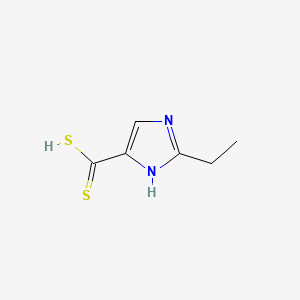
Gentianaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentianaine is an alkaloid compound isolated from various species of the Gentiana genus, such as Gentiana turkestanorum and Gentiana olivieri . It is a pyridine-derived alkaloid with the chemical formula C6H7NO3 . This compound has been studied for its potential pharmacological properties and applications in traditional medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gentianaine can be synthesized through various chemical reactions. One method involves the conversion of dihydrogentianine into dihydrogentianamine . The synthetic route typically involves the use of reagents such as manganese dioxide and potassium permanganate .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the Gentiana species. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Gentianaine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include manganese dioxide, potassium permanganate, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include dihydrogentianamine and other derivatives that possess unique pharmacological properties .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a reference compound for studying the structure-activity relationships of alkaloids . In biology, gentianaine has shown potential as an anti-inflammatory and antioxidant agent . In medicine, it is being investigated for its potential therapeutic effects on various diseases, including pulmonary fibrosis . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Mecanismo De Acción
The mechanism of action of gentianaine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s effects are mediated through the regulation of signaling pathways such as the TGF-beta signaling pathway and the MAPK pathway .
Comparación Con Compuestos Similares
Gentianaine is structurally similar to other alkaloids isolated from the Gentiana genus, such as gentianadine and gentianamine . this compound is unique due to its specific chemical structure and pharmacological properties. Similar compounds include gentianine, gentianadine, and gentianamine, which share some structural similarities but differ in their biological activities and therapeutic potential .
Propiedades
Número CAS |
22108-77-6 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
4-hydroxy-5-methanimidoyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H7NO3/c7-3-4-5(8)1-2-10-6(4)9/h3,7-8H,1-2H2 |
Clave InChI |
WWQPRLOVRQRACU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C(=C1O)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


